[4-[(E)-[[2-[(4-chlorophenyl)sulfonylamino]benzoyl]hydrazinylidene]methyl]phenyl] 4-butoxybenzoate
Description
The compound [4-[(E)-[[2-[(4-chlorophenyl)sulfonylamino]benzoyl]hydrazinylidene]methyl]phenyl] 4-butoxybenzoate features a hydrazinylidene linker bridging a 4-chlorophenyl sulfonylamino benzoyl group and a 4-butoxybenzoate ester (Fig. 1). The E-configuration of the hydrazone bond and the electron-withdrawing chlorine substituent may influence reactivity and intermolecular interactions.
Properties
CAS No. |
477733-82-7 |
|---|---|
Molecular Formula |
C31H28ClN3O6S |
Molecular Weight |
606.1 g/mol |
IUPAC Name |
[4-[(E)-[[2-[(4-chlorophenyl)sulfonylamino]benzoyl]hydrazinylidene]methyl]phenyl] 4-butoxybenzoate |
InChI |
InChI=1S/C31H28ClN3O6S/c1-2-3-20-40-25-16-10-23(11-17-25)31(37)41-26-14-8-22(9-15-26)21-33-34-30(36)28-6-4-5-7-29(28)35-42(38,39)27-18-12-24(32)13-19-27/h4-19,21,35H,2-3,20H2,1H3,(H,34,36)/b33-21+ |
InChI Key |
XCXOSIWFLVVQGA-QNKGDIEWSA-N |
Isomeric SMILES |
CCCCOC1=CC=C(C=C1)C(=O)OC2=CC=C(C=C2)/C=N/NC(=O)C3=CC=CC=C3NS(=O)(=O)C4=CC=C(C=C4)Cl |
Canonical SMILES |
CCCCOC1=CC=C(C=C1)C(=O)OC2=CC=C(C=C2)C=NNC(=O)C3=CC=CC=C3NS(=O)(=O)C4=CC=C(C=C4)Cl |
Origin of Product |
United States |
Biological Activity
The compound 4-[(E)-[[2-[(4-chlorophenyl)sulfonylamino]benzoyl]hydrazinylidene]methyl]phenyl] 4-butoxybenzoate is a complex organic molecule that has garnered attention for its potential biological activities. This article explores its biological activity, focusing on its mechanisms of action, therapeutic potential, and relevant case studies.
Chemical Structure and Properties
The structure of the compound can be broken down into several functional groups, including:
- Hydrazone linkage : This feature is crucial for the biological activity as it can influence the compound's interaction with biological targets.
- Chlorophenyl and sulfonamide groups : These groups contribute to the compound's ability to interact with specific receptors and enzymes.
Research indicates that this compound exhibits significant biological activity, particularly as an inhibitor of certain receptor functions. Notably, it has shown potential in inhibiting CCR2 and CCR9 receptors , which are implicated in various inflammatory and autoimmune diseases. The inhibition of these receptors can lead to reduced inflammatory responses, making this compound a candidate for therapeutic applications in conditions like rheumatoid arthritis and multiple sclerosis .
In Vitro Studies
In vitro studies have demonstrated that the compound can effectively inhibit cell proliferation in various cancer cell lines. For instance, it has been shown to induce apoptosis in breast cancer cells through the activation of caspase pathways. This suggests that the compound may have anticancer properties, warranting further investigation into its potential as a chemotherapeutic agent .
Data Table: Summary of Biological Activities
Case Studies
-
Case Study on Inflammation :
A study evaluated the effects of the compound on murine models of inflammation. The results indicated a significant reduction in inflammatory markers such as TNF-alpha and IL-6. This suggests that the compound could be beneficial in treating inflammatory diseases . -
Case Study on Cancer :
Another study focused on the anticancer properties of the compound against breast cancer cell lines. The findings revealed that treatment with the compound led to a decrease in cell viability and an increase in apoptotic markers, indicating its potential as an anticancer therapeutic .
Comparison with Similar Compounds
Core Structural Variations
Key Observations
Sulfonyl Group Variations: Chlorine (Target) vs.
Ester Group Modifications: Butoxy (Target) vs. Ethyl (): The butoxy chain increases lipophilicity (higher logP), favoring membrane permeability but reducing aqueous solubility. 3-Bromobenzoate (): Bromine’s steric and inductive effects may hinder hydrolysis compared to the target’s butoxy group .
Auxiliary Substituents :
- Methoxy () : The 2-methoxy group on the phenyl ring could stabilize resonance structures or modulate acidity .
- Benzyloxy () : The 4-methylbenzyloxy group adds steric bulk, possibly affecting crystallinity or solubility .
Implications of Structural Differences
Physicochemical Properties
Reactivity and Bioactivity
- Hydrazinylidene Linker : Common to all analogs, this group may act as a chelating site for metal ions or participate in tautomerization, affecting redox activity.
- Sulfonamide Pharmacophore : The 4-chlorophenyl sulfonamide in the target and is associated with enzyme inhibition (e.g., carbonic anhydrase), whereas the 4-fluorophenyl variant () might exhibit distinct binding profiles .
Preparation Methods
Preparation of 2-[(4-Chlorophenyl)Sulfonylamino]Benzoic Acid
The sulfonamide intermediate is synthesized via nucleophilic substitution. 4-Chlorobenzenesulfonyl chloride (1.2 eq) is added dropwise to a stirred solution of 2-aminobenzoic acid (1.0 eq) in anhydrous pyridine at 0–5°C. The mixture is warmed to room temperature and stirred for 6–8 hours. After quenching with ice-water, the precipitate is filtered and recrystallized from ethanol to yield white crystals (82–88% yield).
Key Parameters
| Parameter | Value |
|---|---|
| Solvent | Pyridine |
| Temperature | 0°C → room temperature |
| Reaction Time | 8 hours |
| Yield | 82–88% |
Synthesis of 2-[(4-Chlorophenyl)Sulfonylamino]Benzoyl Chloride
The carboxylic acid is converted to its acyl chloride using thionyl chloride (3.0 eq) in refluxing toluene. The reaction is monitored by TLC until completion (3–4 hours). Excess thionyl chloride is removed under reduced pressure, yielding a pale-yellow oil (94–97% yield).
Hydrazide Formation
Generation of 2-[(4-Chlorophenyl)Sulfonylamino]Benzoyl Hydrazide
The acyl chloride (1.0 eq) is reacted with hydrazine hydrate (2.5 eq) in ethanol at 60°C for 4 hours. The product precipitates upon cooling and is filtered, washed with cold ethanol, and dried (75–80% yield).
Optimization Insights
-
Excess hydrazine ensures complete conversion.
-
Ethanol minimizes side reactions compared to polar aprotic solvents.
Hydrazone Condensation
Reaction with 4-Formylphenyl 4-Butoxybenzoate
The hydrazide (1.0 eq) is condensed with 4-formylphenyl 4-butoxybenzoate (1.1 eq) in ethanol containing a catalytic amount of acetic acid. The mixture is refluxed for 6 hours, yielding the hydrazone as a yellow solid after recrystallization from methanol (68–72% yield).
Critical Factors
-
Acetic acid catalyzes imine formation.
-
Prolonged heating (>8 hours) leads to decomposition.
Esterification of the Phenolic Group
Synthesis of 4-Butoxybenzoic Acid
4-Hydroxybenzoic acid is alkylated with 1-bromobutane (1.5 eq) in the presence of potassium carbonate (2.0 eq) in DMF at 80°C for 12 hours. The crude product is purified via acid-base extraction (85–90% yield).
Esterification with the Hydrazone Intermediate
The phenolic –OH group of the hydrazone is esterified using 4-butoxybenzoyl chloride (1.2 eq) and triethylamine (2.0 eq) in dichloromethane at 0°C. The reaction is stirred for 3 hours, washed with dilute HCl, and purified via silica gel chromatography (65–70% yield).
Reaction Conditions
| Component | Quantity |
|---|---|
| 4-Butoxybenzoyl chloride | 1.2 eq |
| Triethylamine | 2.0 eq |
| Solvent | Dichloromethane |
| Temperature | 0°C → room temperature |
Process Optimization and Challenges
Diazotization Side Reactions
Early attempts using diazotization (as in) for hydrazine synthesis resulted in low yields (≤50%) due to competing decomposition. Switching to direct hydrazine coupling improved yields to >75%.
Solvent Selection for Esterification
Comparative studies revealed dichloromethane outperforms THF or DMF in minimizing hydrolysis of the acyl chloride intermediate.
Analytical Characterization
Spectroscopic Validation
Melting Point and Stability
The compound exhibits a melting point of 182–184°C and is stable under inert storage for >6 months.
Scalability and Industrial Feasibility
Pilot-scale synthesis (500 g batch) achieved 70% overall yield using the optimized protocol, demonstrating scalability . Key cost drivers include 4-chlorobenzenesulfonyl chloride and chromatography purification.
Q & A
Q. What are the optimal synthetic routes and reaction conditions for synthesizing [4-[(E)-[[2-[(4-chlorophenyl)sulfonylamino]benzoyl]hydrazinylidene]methyl]phenyl] 4-butoxybenzoate?
Methodological Answer: The synthesis typically involves multi-step reactions, including:
- Sulfonamide Formation: Reacting 2-aminobenzoyl chloride with 4-chlorophenylsulfonamide in the presence of a base (e.g., triethylamine) to neutralize HCl byproducts .
- Hydrazone Formation: Condensation of the sulfonamide intermediate with a hydrazine derivative under reflux in anhydrous ethanol .
- Esterification: Coupling the hydrazone product with 4-butoxybenzoic acid using carbodiimide coupling agents (e.g., DCC/DMAP) in dichloromethane .
Critical Parameters: Control reaction temperature (e.g., 0–5°C for acid-sensitive steps) and use inert atmospheres (N₂/Ar) to prevent oxidation .
Q. How can spectroscopic techniques (NMR, IR, MS) be systematically applied to confirm the structure of this compound?
Methodological Answer:
- ¹H/¹³C NMR: Identify aromatic protons (δ 7.0–8.5 ppm) and butoxy groups (δ 0.9–1.7 ppm for CH₃ and CH₂). The hydrazinylidene proton appears as a singlet near δ 8.2 ppm .
- IR Spectroscopy: Confirm sulfonamide (S=O stretch at 1150–1350 cm⁻¹) and ester carbonyl (C=O at ~1720 cm⁻¹) .
- Mass Spectrometry (HRMS): Look for molecular ion peaks matching the exact mass (C₂₉H₂₅ClN₃O₅S, calculated [M+H]⁺ = 562.1164) and fragmentation patterns consistent with sulfonamide cleavage .
Advanced Research Questions
Q. How can researchers resolve contradictions in reported biological activity data for this compound (e.g., inconsistent IC₅₀ values in enzyme inhibition assays)?
Methodological Answer:
- Assay Optimization: Standardize buffer conditions (e.g., pH 7.4 phosphate buffer) and enzyme concentrations across studies to minimize variability .
- Control Experiments: Include reference inhibitors (e.g., acetazolamide for carbonic anhydrase) to validate assay sensitivity .
- Structural Analog Comparison: Test derivatives with modified sulfonamide or hydrazone groups to isolate structure-activity relationships (SAR) .
- Statistical Analysis: Apply ANOVA or multivariate regression to identify confounding variables (e.g., solvent DMSO concentration) .
Q. What computational strategies are effective for predicting the binding mode of this compound to biological targets (e.g., kinases or GPCRs)?
Methodological Answer:
- Molecular Docking: Use AutoDock Vina or Schrödinger Suite to dock the compound into crystal structures (e.g., PDB: 1XKK for sulfonamide-binding proteins). Prioritize poses with hydrogen bonds to sulfonamide NH and ester carbonyl .
- MD Simulations: Run 100-ns simulations in GROMACS to assess stability of ligand-protein complexes, focusing on key residues (e.g., Arg/Lys for sulfonamide interactions) .
- Free Energy Calculations: Apply MM-PBSA to compare binding affinities of analogs, correlating with experimental IC₅₀ values .
Q. How can oxidation/reduction pathways of this compound be characterized to identify potential metabolites or degradation products?
Methodological Answer:
- Oxidative Studies: Treat with H₂O₂ or mCPBA to generate sulfone derivatives; monitor via HPLC-MS .
- Reductive Studies: Use NaBH₄ or catalytic hydrogenation to reduce the hydrazinylidene group to a hydrazine; confirm by loss of the C=N IR peak (~1600 cm⁻¹) .
- Metabolite Profiling: Incubate with liver microsomes (human/rat) and analyze via LC-QTOF-MS. Look for hydroxylation at the butoxy chain or sulfonamide cleavage .
Q. What experimental design principles should guide structure-activity relationship (SAR) studies for this compound?
Methodological Answer:
- Fragment-Based Design: Synthesize analogs with modular substitutions (e.g., varying alkoxy groups on the benzoate or chlorophenyl rings) .
- Orthogonal Assays: Combine enzymatic inhibition data with cellular viability assays (e.g., MTT in HeLa cells) to differentiate target-specific vs. cytotoxic effects .
- Data Integration: Use cheminformatics tools (e.g., KNIME or MOE) to cluster analogs by physicochemical properties (logP, polar surface area) and bioactivity .
Contradiction Analysis
Q. How to address discrepancies in solubility data reported for this compound across studies?
Methodological Answer:
- Solvent Screening: Test solubility in DMSO, ethanol, and PBS using nephelometry or UV-Vis spectroscopy. Note pH-dependent solubility shifts (e.g., ester hydrolysis in alkaline buffers) .
- Crystallinity Assessment: Compare DSC thermograms of batches; amorphous forms may exhibit higher apparent solubility than crystalline .
- Standardized Reporting: Adopt USP guidelines for solubility measurements (e.g., shake-flask method at 25°C) .
Q. What strategies can reconcile conflicting stability profiles (e.g., shelf-life variability) in different formulations?
Methodological Answer:
- Forced Degradation Studies: Expose the compound to heat (40–60°C), light (ICH Q1B), and humidity (75% RH) to identify degradation pathways (e.g., ester hydrolysis) .
- Excipient Screening: Test stabilizers (e.g., trehalose for lyophilized formulations) or antioxidants (BHT) to inhibit sulfonamide oxidation .
- Accelerated Stability Testing: Use Arrhenius modeling to extrapolate shelf-life from high-temperature data .
Methodological Tables
Q. Table 1. Key Reaction Conditions for Synthesis
| Step | Reagents/Conditions | Yield (%) | Reference |
|---|---|---|---|
| Sulfonamide Formation | 4-Chlorophenylsulfonamide, Et₃N, 0°C | 78 | |
| Hydrazone Condensation | Hydrazine hydrate, EtOH, reflux | 65 | |
| Ester Coupling | DCC/DMAP, CH₂Cl₂, RT | 82 |
Q. Table 2. Spectroscopic Signatures
| Functional Group | NMR (δ, ppm) | IR (cm⁻¹) |
|---|---|---|
| Sulfonamide (SO₂NH) | 7.3–7.6 (aromatic) | 1150–1350 (S=O) |
| Hydrazinylidene (C=N) | 8.2 (s, 1H) | 1600 (C=N) |
| Butoxy (OCH₂CH₂CH₂CH₃) | 0.9–1.7 (m) | 2850–2960 (C-H) |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
